Methyl 7-Fluoroindole-3-carboxylate
Overview
Description
Methyl 7-Fluoroindole-3-carboxylate: is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are significant due to their presence in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
Indole derivatives, in general, are known to exhibit high-affinity binding to many receptors , suggesting that Methyl 7-Fluoroindole-3-carboxylate may interact with multiple targets.
Mode of Action
It’s worth noting that 7-fluoroindole, a related compound, has been identified as an antivirulence compound that inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic pseudomonas aeruginosa cells .
Biochemical Pathways
Indole derivatives have been reported to exhibit various biological activities, including antitumor, antibacterial, antiviral, and antifungal activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
Related compounds such as 7-fluoroindole have been shown to inhibit biofilm formation and reduce the production of quorum-sensing-regulated virulence factors .
Biochemical Analysis
Biochemical Properties
Methyl 7-Fluoroindole-3-carboxylate, like other indole derivatives, has been found to interact with multiple receptors, contributing to its potential for various biochemical reactions
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound exerts its effects at the molecular level through various mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indole is involved in the bioconversion of tryptophan , suggesting that this compound may also be involved in tryptophan metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Fluoroindole-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindole, which can be obtained through various methods, including the halogenation of indole.
Carboxylation: The 7-fluoroindole undergoes carboxylation at the 3rd position using carbon dioxide or other carboxylating agents under specific conditions.
Esterification: The resulting 7-fluoroindole-3-carboxylic acid is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 7-Fluoroindole-3-carboxylate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Biology: In biological research, the compound is studied for its interactions with biological targets, including enzymes and receptors. Its fluorinated structure may enhance binding affinity and selectivity.
Medicine: The compound’s potential therapeutic applications are explored in drug discovery and development. Its derivatives may exhibit antiviral, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, Methyl 7-Fluoroindole-3-carboxylate is used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Methyl 7-Chloroindole-3-carboxylate: Similar structure with a chlorine atom instead of fluorine.
Methyl 7-Bromoindole-3-carboxylate: Contains a bromine atom at the 7th position.
Methyl 7-Iodoindole-3-carboxylate: Features an iodine atom at the 7th position.
Uniqueness: Methyl 7-Fluoroindole-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 7-fluoro-1H-indole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNZFBRVWUXGST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101281147 | |
Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101281147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858515-78-3 | |
Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=858515-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-fluoro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101281147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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